molecular formula C17H15ClN4OS B2915421 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone CAS No. 400074-99-9

3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone

Cat. No. B2915421
CAS RN: 400074-99-9
M. Wt: 358.84
InChI Key: XIWFDQQXVIIRNY-UHFFFAOYSA-N
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Description

3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone, also known as 2-Pyridin-3-yl-1-(4-chlorobenzyl)-4-allyl-5-sulfanyl-1,2,4-triazol-3-one, is a novel compound with a wide range of potential applications in the field of medicinal chemistry and pharmaceutical research. This compound has been studied for its potential use as a bioactive constituent of drugs, as a reagent for the synthesis of other compounds, and for its potential use as a therapeutic agent.

Scientific Research Applications

Antitumor Activity

One area of application for derivatives of this compound is in the development of antitumor agents. Research has focused on the synthesis and evaluation of various derivatives for their potential antitumor activities. For instance, the design, synthesis, and antitumor activity evaluation of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been conducted. These compounds have shown promising in vitro antitumor activity against cell lines such as L1210, CHO, and HL60, indicating their potential as antitumor agents (Guo-qiang Hu, Li-li Hou, Songqiang Xie, & Wen-long Huang, 2008).

Antibacterial Activity

Another significant application is in the field of antibacterial agents. Compounds synthesized from triazole and pyridinone derivatives have been evaluated for their antibacterial efficacy. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antibacterial agents. This indicates the versatility of these compounds in combating bacterial infections (Guo-qiang Hu, Sheng Li, & Wen-long Huang, 2006).

Drug Delivery Systems

The compound and its derivatives have also been explored for their potential in drug delivery systems. Studies have shown that certain pyrenyl derivatives can be encapsulated in water-soluble metalla-cages, which significantly enhance their cytotoxicity against cancer cells. This encapsulation method offers a novel approach to drug delivery, potentially increasing the efficacy and specificity of cancer treatments (J. Mattsson et al., 2010).

Synthetic Methodology

In addition to their applications in drug development and antibacterial agents, these compounds have contributed to advancements in synthetic chemistry. A new method for the synthesis of triazolopyrimidine derivatives has been developed, highlighting the chemical versatility and potential for creating a wide range of biologically active compounds. This method opens up new avenues for the synthesis of compounds with potential applications in various fields of medicine and biochemistry (M. Fizer, M. Slivka, & V. Lendel, 2013).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-2-9-22-15(19-20-17(22)24)14-4-3-10-21(16(14)23)11-12-5-7-13(18)8-6-12/h2-8,10H,1,9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWFDQQXVIIRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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